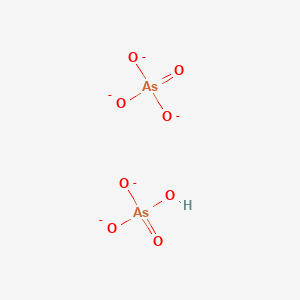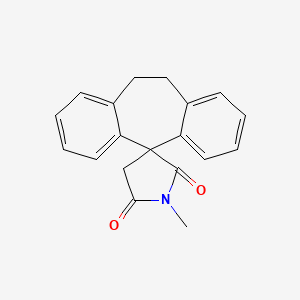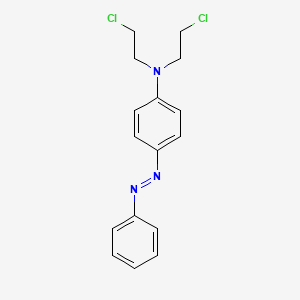
N,N-Bis(2-chloroethyl)-p-(phenylazo)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-chloroethyl)-p-(phenylazo)aniline is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, which is further connected to a phenylazo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-p-(phenylazo)aniline typically involves the reaction of aniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of aniline attacks the carbon atom of 2-chloroethyl chloride, resulting in the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Safety measures are crucial due to the toxic nature of the reactants and products involved.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-chloroethyl)-p-(phenylazo)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrazine hydrate and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloroethyl groups under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N,N-Bis(2-chloroethyl)-p-(phenylazo)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a chemotherapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-p-(phenylazo)aniline involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to cross-linking and disruption of cellular functions. The phenylazo group may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-chloroethyl)aniline: Lacks the phenylazo group, resulting in different reactivity and applications.
N,N-Bis(2-chloroethyl)-p-toluidine: Contains a methyl group on the aromatic ring, affecting its chemical properties.
N,N-Bis(2-chloroethyl)-p-aminophenol:
Uniqueness
N,N-Bis(2-chloroethyl)-p-(phenylazo)aniline is unique due to the presence of both chloroethyl and phenylazo groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and interactions in various fields of research.
Properties
CAS No. |
64253-15-2 |
|---|---|
Molecular Formula |
C16H17Cl2N3 |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-phenyldiazenylaniline |
InChI |
InChI=1S/C16H17Cl2N3/c17-10-12-21(13-11-18)16-8-6-15(7-9-16)20-19-14-4-2-1-3-5-14/h1-9H,10-13H2 |
InChI Key |
XZWPPGBKMFWNGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


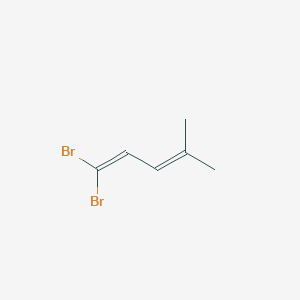
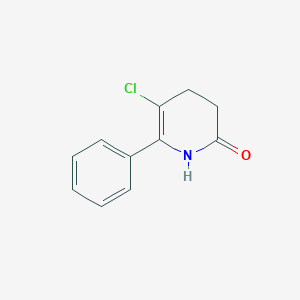
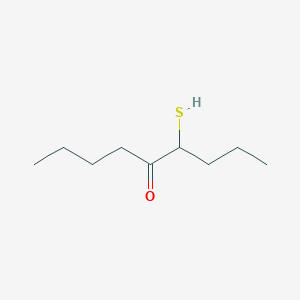
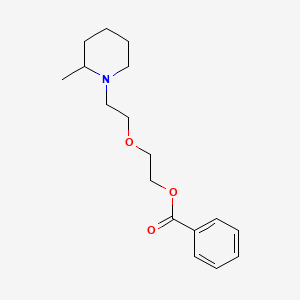
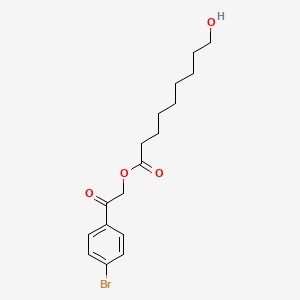
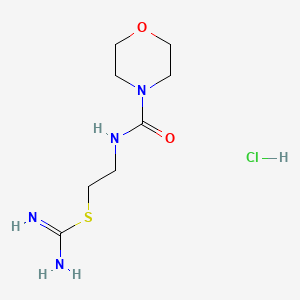
![[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetic acid](/img/structure/B14504409.png)
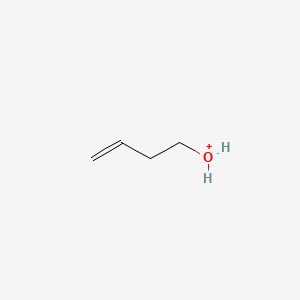
![10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione](/img/structure/B14504421.png)
![6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14504429.png)


